molecular formula C15H20N2O3S B5371843 N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5371843
M. Wt: 308.4 g/mol
InChI Key: SIOSLWAGEXLFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC-163088 is a chemical compound that was first synthesized in 1996 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been of interest to researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of NSC-163088 is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphatidylinositol-3 kinase, which are involved in cell signaling pathways. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NSC-163088 has been shown to have both biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer. However, the effects of NSC-163088 on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

NSC-163088 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also limitations to its use. The mechanism of action is not fully understood, and the effects on normal cells and tissues are not well characterized. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on NSC-163088. One area of interest is in identifying the specific pathways and targets that are affected by the compound. This could lead to the development of more targeted therapies for cancer. Additionally, further studies are needed to determine the safety and efficacy of NSC-163088 in humans. Finally, the compound could be used as a tool in drug discovery to identify new targets and pathways for therapeutic intervention.
In conclusion, NSC-163088 is a chemical compound that has potential applications in scientific research, particularly in cancer research and drug discovery. While the mechanism of action and effects on normal cells and tissues are not well understood, the compound has shown anti-tumor activity in vitro and in vivo. Further research is needed to fully understand the potential of NSC-163088 as a therapeutic agent.

Synthesis Methods

NSC-163088 can be synthesized using a multi-step reaction starting from 4-nitrobenzenesulfonyl chloride and cyclohexene. The reaction involves the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and diethyl ether. The final product is obtained after purification using column chromatography.

Scientific Research Applications

NSC-163088 has been used in various scientific research studies, including cancer research and drug discovery. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been used as a tool compound in drug discovery to identify new targets and pathways for therapeutic intervention.

properties

IUPAC Name

N-[4-(cyclohexen-1-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h5,7-10,16H,2-4,6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSLWAGEXLFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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